Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine
Description
Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine is a chemical compound with the molecular formula C14H21NO It is characterized by the presence of a butyl group attached to an amine, which is further connected to a (2E)-3-(2-methoxyphenyl)prop-2-en-1-yl moiety
Properties
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-4-11-15-12-7-9-13-8-5-6-10-14(13)16-2/h5-10,15H,3-4,11-12H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCQSUWYBAMWSR-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC=CC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC/C=C/C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine typically involves the reaction of butylamine with (2E)-3-(2-methoxyphenyl)prop-2-en-1-aldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in various substituted amines or other derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds structurally related to butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine in cancer treatment. For instance, derivatives of prop-1-en-2-yl azetidinones have been synthesized and evaluated for their antiproliferative effects on breast cancer cell lines, such as MCF-7 and MDA-MB-231. These compounds demonstrated significant cytotoxicity, indicating that similar structures may also exhibit therapeutic potential against various cancers .
Anti-inflammatory Properties
The compound's structural features suggest possible anti-inflammatory applications. Research indicates that biphenyl derivatives can act as immunomodulators, inhibiting pathways involved in inflammation. The modulation of tumor necrosis factor (TNF) production is particularly relevant in treating conditions like rheumatoid arthritis and psoriasis . The ability to inhibit inflammatory responses positions this compound as a candidate for further exploration in anti-inflammatory drug development.
Synthetic Applications
Building Blocks in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various coupling reactions, making it valuable for synthesizing complex organic molecules. The compound can be utilized to create biphenyl derivatives, which are known for their diverse applications in pharmaceuticals and materials science .
Case Study: Synthesis of Biphenyl Derivatives
A notable application involves the synthesis of biphenyl derivatives through Suzuki-Miyaura cross-coupling reactions. Using this compound as a precursor can facilitate the formation of structurally diverse biphenyl compounds that exhibit biological activities ranging from anti-inflammatory to anticancer effects .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine
- Butyl[(2E)-3-(2,6-dichlorophenyl)prop-2-en-1-yl]amine
Uniqueness
Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and the (2E)-configuration of the prop-2-en-1-yl moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a butyl group attached to an allyl amine structure with a 2-methoxyphenyl substituent. This configuration suggests potential interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound may involve the following mechanisms:
- Receptor Interaction : The methoxy group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, potentially modulating receptor activity.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
- Cell Cycle Arrest : Studies have shown that chalcone derivatives can induce cell cycle arrest at various phases (G1, G2/M), affecting cancer cell proliferation. For instance, flavokawain B has been reported to block the G2/M phase in human leukemia cell lines .
- Apoptosis Induction : Compounds with similar structures have been observed to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
This compound may also possess antimicrobial properties:
- Bacterial Inhibition : Studies have documented that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.10 μg/mL to 100 μg/mL .
Research Findings
Case Studies
- Cell Line Studies : In vitro studies using MDA-MB-231 (triple-negative breast cancer) cells revealed that related compounds exhibit IC50 values in the range of 23–33 nM, indicating potent antiproliferative effects .
- Mechanistic Insights : Flow cytometry analysis demonstrated that certain derivatives lead to significant apoptosis through caspase activation, confirming their potential as therapeutic agents against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
